molecular formula C20H14ClNO2 B14507293 (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) CAS No. 64133-82-0

(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone)

Cat. No.: B14507293
CAS No.: 64133-82-0
M. Wt: 335.8 g/mol
InChI Key: QNLVMADYIBIMKP-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C19H14ClNO It is a substituted benzophenone derivative, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by an amino group (-NH2) and a chlorine atom (-Cl), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . This process yields the desired compound through a series of reduction and purification steps.

Industrial Production Methods

Industrial production of (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

64133-82-0

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

(2-amino-3-benzoyl-5-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C20H14ClNO2/c21-15-11-16(19(23)13-7-3-1-4-8-13)18(22)17(12-15)20(24)14-9-5-2-6-10-14/h1-12H,22H2

InChI Key

QNLVMADYIBIMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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